molecular formula C11H15N3O4S B2911114 3-(Morpholine-4-sulfonyl)benzohydrazide CAS No. 326610-73-5

3-(Morpholine-4-sulfonyl)benzohydrazide

Cat. No.: B2911114
CAS No.: 326610-73-5
M. Wt: 285.32
InChI Key: FWIFKKUOURUDNG-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzohydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Morpholine-4-sulfonyl)benzohydrazide typically involves the reaction of 3-sulfonylbenzoic acid with morpholine and hydrazine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Morpholine-4-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(Morpholine-4-sulfonyl)benzohydrazide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazide moiety can also interact with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Morpholine-4-sulfonyl)benzohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFKKUOURUDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(morpholinosulfonyl)benzoate (120 mg, 0.421 mmol) was added to hydrazine (17.52 mg, 0.547 mmol) in methanol and refluxed for 12 h at 65° C. The reaction was monitored by TLC. Upon completion of the reaction and cooling the reaction mixture, the solvent was removed by vacuum and then compound was purified by column chromatography to yield the title compound as an off white solid (90 mg). 1H NMR (400 MHz, CDCl3): δ 8.16 (m, 1H), 8.12 (m, 1H), 8.04 (m, 1H), 7.85 (m, 1H), 7.63 (t, 1H, J=8.0 Hz), 4.19 (m, 2H), 3.71 (m, 4H), 2.97 (m, 4H). ESI-MS: 286.1 [M+H]+.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
17.52 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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